molecular formula C8H8ClN3O2 B1395356 [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride CAS No. 1306603-46-2

[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride

Cat. No.: B1395356
CAS No.: 1306603-46-2
M. Wt: 213.62 g/mol
InChI Key: VOFCMAMFPLPWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride” is a chemical compound with the linear formula C9H11O1N4Cl1 . It is a solid in form .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridin-4-yl group and a 1,2,4-oxadiazol-5-yl group . The exact structure details are not available in the retrieved data.


Physical And Chemical Properties Analysis

“this compound” is a solid in form . The exact physical and chemical properties are not available in the retrieved data.

Biochemical Analysis

Biochemical Properties

[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride plays a crucial role in biochemical reactions, particularly in the context of antimicrobial and anticancer activities. This compound interacts with several enzymes and proteins, including caspases, which are involved in apoptosis, and various bacterial enzymes that are essential for cell wall synthesis . The interaction with caspases, for instance, leads to the activation of apoptotic pathways, making it a potential candidate for cancer therapy . Additionally, its interaction with bacterial enzymes disrupts cell wall synthesis, contributing to its antimicrobial properties .

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3, leading to programmed cell death . It also affects cell signaling pathways, particularly those involved in cell proliferation and survival. In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . Furthermore, it influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and leading to the disruption of essential cellular processes . For example, its binding to caspase-3 results in the activation of the apoptotic pathway, while its interaction with bacterial enzymes inhibits cell wall synthesis . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained apoptotic activity in cancer cells and prolonged antimicrobial effects in bacterial cultures . The compound’s efficacy may diminish over time due to the development of resistance in bacterial populations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer and antimicrobial activities without notable toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been identified, indicating that there is an optimal dosage range for therapeutic efficacy without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450 oxidases, which facilitate its breakdown and elimination . These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is actively transported into cells via membrane transporters and can accumulate in specific tissues, such as the liver and kidneys . Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its uptake and retention .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Properties

IUPAC Name

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c12-5-7-10-8(11-13-7)6-1-3-9-4-2-6;/h1-4,12H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFCMAMFPLPWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride
Reactant of Route 2
Reactant of Route 2
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride
Reactant of Route 3
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride
Reactant of Route 4
Reactant of Route 4
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride
Reactant of Route 5
Reactant of Route 5
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride
Reactant of Route 6
Reactant of Route 6
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.